5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be synthesized by bromination of pyrimidine derivatives under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the bromopyrimidine reacts with piperidine derivatives.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the bromopyrimidine moiety.
Scientific Research Applications
5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may bind to active sites, while the piperidine and oxadiazole rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
3-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure with a piperidine ring attached to a bromopyridine moiety.
Uniqueness
5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler bromopyridine derivatives and enhances its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-10-18-13(19-22-10)8-20-4-2-3-11(7-20)9-21-14-16-5-12(15)6-17-14/h5-6,11H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUNZUMDDWVUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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